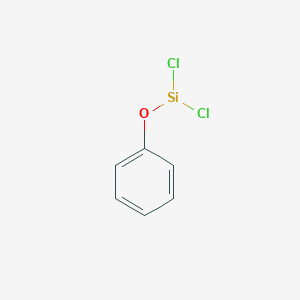
CID 17860073
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(phenoxy)silane is an organosilicon compound with the chemical formula C6H5OCl2Si. It is a derivative of silane, where two chlorine atoms and one phenoxy group are attached to a silicon atom. This compound is known for its utility in various chemical syntheses and industrial applications due to its reactivity and ability to form stable bonds with organic and inorganic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dichloro(phenoxy)silane can be synthesized through the reaction of phenol with silicon tetrachloride in the presence of a base. The reaction typically proceeds as follows:
C6H5OH+SiCl4→C6H5OSiCl3+HCl
Further chlorination of the intermediate product, phenoxychlorosilane, yields dichloro(phenoxy)silane:
C6H5OSiCl3+Cl2→C6H5OCl2Si+HCl
Industrial Production Methods: In industrial settings, dichloro(phenoxy)silane is produced using continuous flow reactors to ensure efficient mixing and temperature control. The reaction is typically carried out at elevated temperatures and may involve the use of catalysts to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions: Dichloro(phenoxy)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Condensation Reactions: Can react with other silanes to form polysiloxanes.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: Conducted under acidic or basic conditions.
Condensation Reactions: Often performed at elevated temperatures with catalysts such as tin or titanium compounds.
Major Products Formed:
Substitution Reactions: Formation of phenoxy-substituted silanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
Condensation Reactions: Formation of polysiloxanes with varying chain lengths and properties.
Aplicaciones Científicas De Investigación
Dichloro(phenoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with different substrates.
Mecanismo De Acción
The mechanism of action of dichloro(phenoxy)silane involves the formation of covalent bonds with organic and inorganic materials. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Dichlorodiphenylsilane: Similar structure but with two phenyl groups instead of one phenoxy group.
Dichlorodimethylsilane: Contains two methyl groups instead of a phenoxy group.
Dichlorodiethylsilane: Contains two ethyl groups instead of a phenoxy group.
Uniqueness: Dichloro(phenoxy)silane is unique due to the presence of the phenoxy group, which imparts distinct reactivity and properties compared to other dichlorosilanes. The phenoxy group enhances the compound’s ability to interact with aromatic systems and provides additional stability to the resulting products.
Propiedades
Fórmula molecular |
C6H5Cl2OSi |
|---|---|
Peso molecular |
192.09 g/mol |
InChI |
InChI=1S/C6H5Cl2OSi/c7-10(8)9-6-4-2-1-3-5-6/h1-5H |
Clave InChI |
ITPGJSPEUGKIEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)O[Si](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


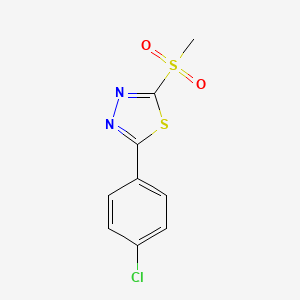
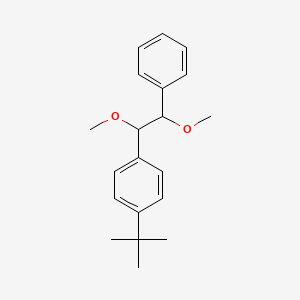
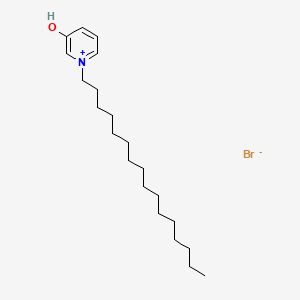
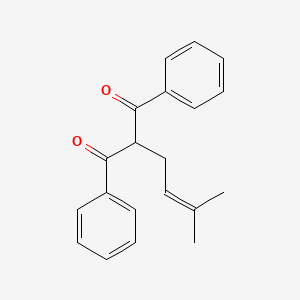
![1-[(2-Ethyl-5-nitrophenyl)methyl]pyrrolidine](/img/structure/B14495643.png)
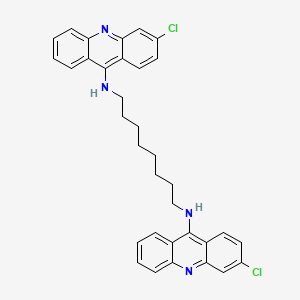
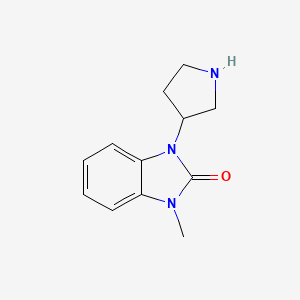

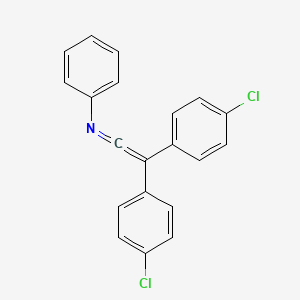
![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495672.png)
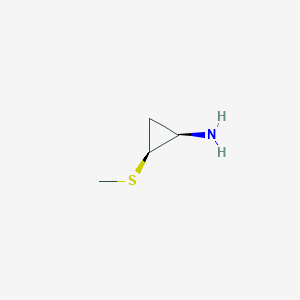
![3-[5-(Pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-indole](/img/structure/B14495682.png)
![2,2-dimethyl-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B14495691.png)

